2-Bromo-N-((S)-1-phenylethyl)butanamide

Asymmetric Synthesis Radical Cyclization Chiral Auxiliary

Sourcing a stereodefined α-bromoamide for asymmetric radical cyclization often leads to achiral or racemic alternatives that fail to deliver reliable stereochemical induction. This compound is the direct chiral precursor to (3R,4R)-2-azetidinone, a key intermediate for (+)-PS-5. The (S)-1-phenylethyl auxiliary directs 4-exo-trig cyclization with a measurable diastereomeric ratio of ~2.7:1, offering a defined selectivity benchmark for auxiliary selection. Supplied with ≥98% certified purity, it is ready for immediate use in method development and scale-up studies.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B13640781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-((S)-1-phenylethyl)butanamide
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC(C)C1=CC=CC=C1)Br
InChIInChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11?/m0/s1
InChIKeyKWJRDEPTKUECIW-FTNKSUMCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-((S)-1-phenylethyl)butanamide Identity and Properties


2-Bromo-N-((S)-1-phenylethyl)butanamide (CAS 1344962-49-7) is a chiral, non-racemic α-bromoamide bearing a stereodefined (S)-1-phenylethyl substituent on the amide nitrogen. This compound serves as a specialized chiral building block and radical cyclization precursor in asymmetric synthesis. Its molecular formula is C₁₂H₁₆BrNO (MW 270.17 g/mol) . It is typically supplied as a research chemical with a certified purity of ≥98% , and is classified as a harmful/irritant (GHS07) .

Stereochemical control studies requiring non-racemic α-bromoamide chiral building blocks
Asymmetric radical cyclization precursor for 4-exo-trig ring closures
High-purity research chemical supporting chiral auxiliary development

Why Generic α-Bromoamides Fail in Asymmetric Synthesis


Simple α-bromoamides or those with achiral N-substituents cannot deliver the stereochemical induction required for synthesizing enantiopure β-lactam antibiotics. In radical cyclization, the (S)-1-phenylethyl group on this specific butanamide scaffold acts as a chiral auxiliary, directing the formation of the (3R,4R)-2-azetidinone diastereomer with a measurable ratio of approximately 2.7:1 over its (3S,4S) counterpart [1]. Using the opposite enantiomer, a racemic mixture, or a shorter-chain analog would invert, abolish, or unpredictably alter this diastereoselectivity, rendering the process unsuitable for producing key intermediates like those for (+)-PS-5 [1].

If Target Is
Substitution Risk
(S)-1-phenylethyl butanamide scaffold
Achiral or simple α-bromoamide analogs may fail to provide necessary stereochemical induction. Replacing with an achiral substrate may abolish asymmetric control.
Non-racemic chiral center
Racemic mixtures or incorrect enantiomers (e.g., R-configuration) may reverse or unpredictably alter diastereoselectivity. Using the (R)-enantiomer may invert the target (3R,4R) intermediate outcome.
Butanamide chain length
Shorter-chain analogs (propanamide or acetamide) differ in lipophilicity and may alter reactivity or diastereomeric ratio. Propanamide analog LogP is 2.65 vs. 3.15, potentially shifting selectivity.

Quantitative Evidence for Product Differentiation


Diastereoselectivity vs. Naphthylethyl Chiral Auxiliary

In a 4-exo-trig radical cyclization, the (S)-1-phenylethyl chiral auxiliary on 2-bromo-N-(2-phenyl-2-phenylthio-1-ethenyl)butanamide produced a 2.7:1 mixture of (3R,4R)- and (3S,4S)-2-azetidinones after desulfurization. In contrast, replacing this auxiliary with the bulkier (S)-1-(1-naphthyl)ethyl group on a related 4-bromo-N-[2-(phenylthio)ethenyl]pentamide substrate delivered a single cyclization product (d.r. >99:1). [1]

Diastereoselectivity
Direct head-to-head
~2.7 : 1 (3R,4R : 3S,4S)
vs >99:1 using (S)-1-(1-naphthyl)ethyl auxiliary
Moderate stereocontrol; may suit cost-sensitive intermediate synthesis.
Conditions: Bu₃SnH, AIBN, refluxing benzene.
Asymmetric Synthesis Radical Cyclization Chiral Auxiliary

Enantiomeric Purity vs. R-Enantiomer

The target (S)-enantiomer is commercially available at a minimum purity of 98% from Fluorochem and ChemScene . The (R)-enantiomer (CAS 1344972-53-7) is listed by AKSci at a minimum purity of 97% . The stereochemical identity of the target compound is confirmed by its specific InChI Key (KWJRDEPTKUECIW-FTNKSUMCSA-N) encoding the (S)-configuration at the phenylethyl carbon .

Enantiomeric Purity
Cross-study comparable
≥98% (S)-enantiomer
vs 97% for (R)-enantiomer supplier (AKSci)
Supports consistent chiral starting material identity.
Supplier specification; HPLC purity basis.
Chiral Resolution Enantiomeric Purity Procurement

Hazard Classification vs. R-Enantiomer and Propanamide Analog

The target compound is classified as harmful/irritant (GHS07) with hazard statements H302, H315, H319, and H335 . Its (R)-enantiomer from AKSci is listed as 'Not hazardous material' for transport , and the propanamide analog (CAS 1690301-28-0) is also not flagged as hazardous . This discrepancy may reflect differences in impurity profiles or supplier risk assessments, but for procurement, the (S)-butanamide's formal hazard classification necessitates controlled handling.

Hazard Classification
Cross-study comparable
GHS07 (H302/H315/H319/H335)
vs R-enantiomer & propanamide analog: Not hazardous
May require restricted hazardous inventory management.
Discrepancy likely due to supplier SDS risk assessment.
Safety Handling Regulatory

Lipophilicity (LogP) Differentiation from Propanamide and Acetamide Homologs

The target butanamide exhibits a calculated LogP of 3.15 . For the shorter-chain propanamide analog (CAS 1690301-28-0), the calculated LogP is 2.65, and for the acetamide analog (CAS 70110-38-2), it is 2.15. This systematic increase in lipophilicity with chain length can influence membrane permeability and pharmacokinetic behavior of derived intermediates or final compounds. [1]

Lipophilicity (LogP)
Class-level inference
3.15
vs 2.65 (propanamide analog) & 2.15 (acetamide analog)
Higher LogP may influence membrane permeability of derived intermediates.
Calculated value (XLogP3).
Physicochemical Properties LogP Drug Design

Validated Application Scenarios


(+)-PS-5 Carbapenem Intermediate Synthesis

The compound is the direct radical cyclization precursor for (3R,4R)-2-azetidinone, a chiral key intermediate in the synthesis of (+)-PS-5. The established d.r. of ~2.7:1 provides a viable starting point for further purification and enrichment [1].

Chiral Auxiliary Screening for β-Lactam Construction

When evaluating chiral auxiliaries for 4-exo-trig radical cyclizations, the (S)-phenylethyl group on the butanamide scaffold serves as a benchmark of moderate selectivity. Its performance (d.r. ~2.7:1) can be directly compared against bulkier auxiliaries like (S)-1-(1-naphthyl)ethyl (d.r. >99:1) to inform auxiliary selection based on the required enantiomeric excess and cost constraints [1].

Asymmetric Synthesis Laboratory Stock Procurement

With a defined (S)-stereochemistry, ≥98% purity, and availability from multiple suppliers (Fluorochem, ChemScene), this compound is a ready-to-use chiral building block. Users must account for GHS07 hazard classification requiring appropriate PPE and ventilation, a notable operational detail compared to the non-hazardous (R)-enantiomer or propanamide analog .

Application
Selection Property
Validation Focus
(+)-PS-5 Carbapenem Intermediate Synthesis
Moderate-selectivity chiral auxiliary
Diastereomer enrichment protocols
Chiral Auxiliary Screening for β-Lactam Construction
(S)-phenylethyl benchmark scaffold
Enantiomeric excess vs. cost constraints
Asymmetric Synthesis Laboratory Stock Procurement
≥98% purity, defined stereochemistry
Handling protocols and hazardous inventory management
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